N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide -

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

Catalog Number: EVT-3843025
CAS Number:
Molecular Formula: C22H17ClN2O3
Molecular Weight: 392.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (Suvorexant)

  • Compound Description: Suvorexant is a dual orexin receptor antagonist. It is currently being tested in phase III clinical trials for the treatment of primary insomnia. [] []
  • Relevance: Both Suvorexant and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide share the 5-chloro-1,3-benzoxazol-2-yl moiety. [] []
  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It potentiates mGluR5 responses by binding to a novel allosteric site, distinct from the MPEP binding site. [] [] [] []
  • Relevance: While structurally different overall, CPPHA and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide both incorporate a substituted benzamide moiety. [] [] [] []

5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939)

  • Compound Description: BAY 59-7939 is a potent and selective Factor Xa (FXa) inhibitor with demonstrated in vivo antithrombotic activity. [] [] [] [] [] [] [] [] []
  • Relevance: Both BAY 59-7939 and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide belong to the oxazolidinone class of compounds, sharing the core oxazolidinone ring system. [] [] [] [] [] [] [] [] []

1-((5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)methyl)-1,3-diphenylurea

  • Compound Description: This compound's structure was determined using X-ray crystallography. []
  • Relevance: The compound shares a 5-chloro substituted aromatic ring with N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide. []

3-[(5-Methyl-2-oxo-1,3-benzoxazol-3-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: The crystal structure of this compound was reported using X-ray crystallography. []
  • Relevance: This compound and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide both contain the 5-methyl-1,3-benzoxazol-2-yl structural element. []

1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

  • Compound Description: This pyrrole derivative showed promising anti-staphylococcus activity (MIC = 7.8 µg/mL). []
  • Relevance: Both this compound and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide contain a 5-membered heterocycle with a nitrogen and an oxygen atom, though in different arrangements (oxazole vs. benzoxazole). []

1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

  • Compound Description: This pyrrole derivative displayed notable anti-staphylococcus activity (MIC = 7.8 µg/mL). []
  • Relevance: Similar to the previous compound, it shares a 5-membered heterocycle with a nitrogen and oxygen atom with N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide (oxazole vs. benzoxazole). []

5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

  • Compound Description: This pyrrole derivative exhibited potent antifungal activity (MIC = 7.8 µg/mL) against Candida albicans and Aspergillus niger. []
  • Relevance: Similar to the previous two compounds, it shares a 5-membered heterocycle with a nitrogen and oxygen atom with N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide (oxazole vs. benzoxazole). []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

  • Compound Description: Compound 56 is a selective and high-affinity OX1R antagonist, demonstrating potential as a therapeutic strategy for psychiatric disorders linked to stress or hyperarousal. []
  • Relevance: While structurally distinct, Compound 56 and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide both feature an aromatic ring directly connected to an amide group. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: M30 is a significant metabolite of the Bcl-2 inhibitor Venetoclax, formed through nitro reduction, likely by gut bacteria. []
  • Relevance: Both M30 and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide incorporate a substituted benzamide moiety within their structures. []
  • Compound Description: M27 is a major metabolite of Venetoclax, primarily formed by CYP3A4, and is considered a disproportionate human metabolite. []
  • Relevance: Both M27 and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide incorporate a substituted benzamide moiety within their structures. []

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

  • Compound Description: This compound is a quinoline-benzimidazole hybrid with antiproliferative activity against various cancer cell lines. []
  • Relevance: Both 9c and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide share a common structural motif: a chloro-substituted aromatic ring linked to a heterocyclic system through an ether (phenoxy) bridge. []

2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e)

  • Compound Description: Similar to 9c, 10e is a quinoline-benzimidazole hybrid exhibiting antiproliferative activity against various cancer cell lines. []
  • Relevance: Both 10e and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide share a chloro-substituted aromatic ring linked to a heterocyclic system through an ether (phenoxy) bridge. []
  • Compound Description: 14e is another example of a quinoline-benzimidazole hybrid with potent and selective inhibitory activity against lymphoma cell growth. []
  • Relevance: Both 14e and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide contain a chloro-substituted aromatic ring connected to a heterocyclic system through an ether (phenoxy) bridge. []
  • Compound Description: 15e, like the previous compounds, is a quinoline-benzimidazole hybrid with antiproliferative activity against cancer cell lines. []
  • Relevance: Similar to the other quinoline-benzimidazole hybrids, 15e and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide share a chloro-substituted aromatic ring linked to a heterocycle through an ether (phenoxy) bridge. []

3-[(5-methyl-1,3-benzoxazol-2-yl)amino]-2-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones (6a-n)

  • Compound Description: This refers to a series of benzoxazole-associated benzothiazine-4-ones that have been synthesized and evaluated for antimicrobial and antioxidant activity. []
  • Relevance: Compounds 6a-n and N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide share the 5-methyl-1,3-benzoxazol-2-yl structural motif. []

Properties

Product Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

InChI

InChI=1S/C22H17ClN2O3/c1-14-7-10-20-19(11-14)25-22(28-20)15-8-9-17(23)18(12-15)24-21(26)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,24,26)

InChI Key

XVVIUYOFWMFTKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.